molecular formula C14H16N2O2 B2540878 1-(4-Benzoylpiperazin-1-yl)prop-2-en-1-one CAS No. 1156156-36-3

1-(4-Benzoylpiperazin-1-yl)prop-2-en-1-one

Cat. No. B2540878
CAS RN: 1156156-36-3
M. Wt: 244.294
InChI Key: PFMUTPLXMBMYNR-UHFFFAOYSA-N
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Description

The compound "1-(4-Benzoylpiperazin-1-yl)prop-2-en-1-one" is a derivative of arylpiperazine, a class of compounds known for their diverse biological activities, including their role as ligands for various receptors. Arylpiperazine derivatives have been extensively studied for their potential therapeutic applications, particularly in the treatment of depression and anxiety, as well as their antimicrobial properties .

Synthesis Analysis

The synthesis of arylpiperazine derivatives typically involves the formation of a piperazine ring attached to an aromatic moiety. In the context of the provided papers, various synthetic routes have been employed to create novel compounds with potential biological activity. For instance, benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were synthesized and evaluated for their affinity towards 5-HT1A receptors . Similarly, novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives were designed as "biased agonists" of serotonin 5-HT1A receptors . These synthetic approaches often involve multi-step reactions, including reductive amination and the use of different substituted aromatic aldehydes .

Molecular Structure Analysis

The molecular structure of arylpiperazine derivatives is crucial for their interaction with biological targets. X-ray crystallography, NMR, and molecular docking studies are commonly used to determine the conformation and binding mechanisms of these compounds. For example, the crystal structure of a related compound, 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, was determined to establish the conformation of the molecule . Additionally, molecular docking studies have been conducted to understand the binding interactions of these derivatives with various receptors and enzymes .

Chemical Reactions Analysis

The chemical reactivity of arylpiperazine derivatives is influenced by the functional groups attached to the piperazine ring and the nature of the aromatic moiety. These compounds can undergo various chemical reactions, including reductive amination, which is a key step in the synthesis of some derivatives . The presence of substituents on the aromatic ring can also affect the reactivity and binding affinity of these molecules towards biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of arylpiperazine derivatives, such as solubility, metabolic stability, and receptor selectivity, are important for their pharmacokinetic and pharmacodynamic profiles. For instance, the lead structure of a novel series of aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine displayed high solubility, metabolic stability, and high selectivity for the 5-HT1A receptor . These properties are essential for the development of new therapeutic agents with favorable drug-like characteristics.

Scientific Research Applications

HIV-1 Attachment Inhibition 1-(4-Benzoylpiperazin-1-yl)prop-2-en-1-one derivatives have been explored for their potential to inhibit the attachment of HIV-1 to host cells. This inhibition is crucial as it interferes with the interaction between the viral gp120 protein and the CD4 receptor on host cells, a pivotal step for the virus to infect and replicate within the host. Structural variations in these compounds, such as the substitution of the benzamide moiety, have shown promising results in enhancing antiviral activity, indicating their potential as leads for developing new antiretroviral therapies (Meanwell et al., 2009).

PPARgamma Agonism The peroxisome proliferator-activated receptor gamma (PPARgamma) is a critical regulator of glucose and lipid metabolism, and its agonists are valuable in the treatment of conditions like type 2 diabetes. Research into this compound analogs has led to compounds that exhibit potent and selective agonism toward PPARgamma. These compounds have been optimized for increased aqueous solubility and pharmacokinetic profiles, making them potential candidates for diabetes management (Collins et al., 1998).

Antidepressant Activity Another domain of application is in the development of antidepressant drugs. Certain this compound derivatives have shown a dual pharmacological profile by inhibiting serotonin reuptake and antagonizing 5-HT1A receptors. This dual action could potentially lead to a rapid and pronounced enhancement in serotoninergic neurotransmission, offering a novel class of antidepressants with a possibly faster onset of action (Martínez-Esparza et al., 2001).

Antimicrobial and Antioxidant Activities Synthesis and evaluation of novel 2-(4-benzoylpiperazin-1-yl)quinoline-3-carbaldehyde compounds have revealed their potential in antimicrobial and antioxidant applications. These compounds have been assessed for their interactions with target proteins like Dehydrosqualene synthase, Tubulin, and COX enzymes, showing promising antibacterial, anthelmintic, and anti-inflammatory properties. Their structural features and interactions highlight the potential for designing new therapeutic agents in these domains (Desai et al., 2019).

properties

IUPAC Name

1-(4-benzoylpiperazin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-2-13(17)15-8-10-16(11-9-15)14(18)12-6-4-3-5-7-12/h2-7H,1,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMUTPLXMBMYNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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